molecular formula C13H8F5NO2S B4279677 4-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide

4-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B4279677
M. Wt: 337.27 g/mol
InChI Key: DHSGHCNMXJUUTB-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide is a fluorinated organic compound characterized by its sulfonamide group and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:

  • Bromination: The starting material, 2-fluoro-5-(trifluoromethyl)aniline, undergoes bromination to introduce a bromine atom at the para position.

  • Sulfonation: The brominated compound is then treated with chlorosulfonic acid to introduce the sulfonamide group.

  • Fluorination: Finally, the compound is fluorinated using a suitable fluorinating agent, such as Selectfluor, to introduce the 4-fluoro group.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The fluorine atoms can be reduced under specific conditions, although this is less common.

  • Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents may be employed.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) or ammonia (NH3) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acids or sulfonyl chlorides.

  • Reduction: Reduced fluorinated compounds.

  • Substitution: Cyanated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, 4-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide can be used as a probe to study enzyme activities and protein interactions. Its fluorine atoms can enhance the sensitivity of fluorescence-based assays.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets can be leveraged to develop drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other fluorinated products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Fluoro-N-(2-fluoro-5-(trifluoromethyl)phenyl)benzenesulfonamide: Similar structure but different position of fluorine atoms.

  • 4-Fluoro-N-(2-fluoro-4-(trifluoromethyl)phenyl)benzenesulfonamide: Different position of the trifluoromethyl group.

  • 4-Fluoro-N-(2-fluoro-3-(trifluoromethyl)phenyl)benzenesulfonamide: Different position of the fluorine atom on the phenyl ring.

Uniqueness: The uniqueness of 4-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide lies in its specific arrangement of fluorine atoms, which can influence its reactivity and interaction with biological targets. This arrangement can lead to distinct properties compared to similar compounds.

Properties

IUPAC Name

4-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO2S/c14-9-2-4-10(5-3-9)22(20,21)19-12-7-8(13(16,17)18)1-6-11(12)15/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSGHCNMXJUUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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